molecular formula C7H6ClF2NO2S B13274689 2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13274689
M. Wt: 241.64 g/mol
InChI Key: MBCUPVJTPIOCMN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6ClF2NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Material: 2,4-difluorobenzenesulfonyl chloride

    Reagent: N-methylamine

    Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield 2-hydroxy-4,6-difluoro-N-methylbenzene-1-sulfonamide.

    Oxidation: Oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction can result in the formation of amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzenesulfonyl chloride
  • 2,6-Difluoro-4-methylbenzene-1-sulfonamide
  • 2,4-Difluoro-N,N-dimethylbenzenesulfonamide

Uniqueness

2-Chloro-4,6-difluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This makes it more reactive in certain chemical reactions compared to its analogs, and its specific structure allows for unique interactions in biological systems.

Properties

Molecular Formula

C7H6ClF2NO2S

Molecular Weight

241.64 g/mol

IUPAC Name

2-chloro-4,6-difluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6ClF2NO2S/c1-11-14(12,13)7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3

InChI Key

MBCUPVJTPIOCMN-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1Cl)F)F

Origin of Product

United States

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